![molecular formula C26H18N2O2S B2634997 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide CAS No. 477325-87-4](/img/structure/B2634997.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide
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Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide (DHAPB) is a synthetic compound that belongs to the family of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biology, and pharmacology.
Scientific Research Applications
Novel Derivatives as Anticonvulsant Agents
4-Chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, closely related to the specified compound, have been synthesized and evaluated for their anticonvulsant activity. These compounds, containing essential functional groups for binding to benzodiazepine receptors, showed considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. A specific compound from this series also induced significant sedative-hypnotic activity without impairing learning and memory, implying its potential in the development of new anticonvulsant therapies (Faizi et al., 2017).
Excited-State Intramolecular Proton Transfer Applications
Another related compound, thiazolo[5,4-d]thiazole, was used in developing a reversible type excited-state intramolecular proton transfer (ESIPT) system. This study showed that the emission from this system could be tuned from blue to yellow via white-light luminescence, suggesting its potential use in white organic light emitting diodes (WOLEDs). This research indicates the applicability of similar compounds in advanced material science, particularly in lighting and display technologies (Zhang et al., 2016).
Synthesis and Electrophilic Substitution Reactions
Research on the synthesis and reactions of electrophilic substitution of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, a structurally similar compound, was conducted. This study explored the formation of this compound and its reactions under various conditions, providing insights into the synthetic pathways and chemical behavior of related thiazole compounds. Such research is foundational in understanding the chemistry and potential applications of these compounds in various fields (Aleksandrov & Elchaninov, 2017).
properties
IUPAC Name |
4-phenoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-25(17-11-13-20(14-12-17)30-19-6-2-1-3-7-19)28-26-27-24-21-8-4-5-16-9-10-18(23(16)21)15-22(24)31-26/h1-8,11-15H,9-10H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIUTQGXMXUGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-phenoxybenzamide |
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